molecular formula C16H16 B046968 9-Propyl-9H-fluorene CAS No. 4037-45-0

9-Propyl-9H-fluorene

Cat. No. B046968
CAS RN: 4037-45-0
M. Wt: 208.3 g/mol
InChI Key: ZTBWLZNGULENBG-UHFFFAOYSA-N
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Description

9-Propyl-9H-fluorene is a chemical compound with the formula C16H16. It has a molecular weight of 208.2982 . The IUPAC Standard InChI is InChI=1S/C16H16/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h3-6,8-12H,2,7H2,1H3 .

Another study describes the selective synthesis of both alkylated and alkenylated fluorenes using a single SNS ligand derived nickel complex .


Molecular Structure Analysis

The molecular structure of 9-Propyl-9H-fluorene is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Functional Materials

    Fluorene-containing structures, including 9-Propyl-9H-fluorene, are utilized in functional materials to enhance properties like thermal stability, reactivity, photosensitivity, and organic light-emitting diode (OLED) properties (Wang Ji-ping, 2011).

  • Materials Science and Drug Discovery

    Complex derivatives of fluorene and fluorenone are synthesized for applications in materials science and drug discovery (Dömling et al., 2021).

  • Fluorescent Indicators

    Derivatives like 9-(cycloheptatrienylidene)fluorene are effective acid-sensing fluorophores, useful as indicators in acidic environments (Wang et al., 2005).

  • Sensory Applications

    Fluorene-based copolymers show properties like electrochromism, high fluorescent quantum yields, and selectivity for Fe3+ ions, making them promising for sensory applications (Ibrahimova et al., 2013).

  • Chemical Reactions

    Solvolytic elimination and substitution reactions of fluorene derivatives in different solvents have been studied for their potential in chemical synthesis (Zeng & Thibblin, 2001).

  • Light-Emitting Devices

    Synthesis of 9,9-dioctyl-9H-fluorene free of monoalkyl-substituted fluorene defects is important for light-emitting devices to minimize unwanted green emission (Cho et al., 2007).

  • Blue Emissive Materials

    Synthesis of blue emissive functionalized fluorene derivatives is achievable, which is significant for display technology (Athira et al., 2020).

  • Environmental Biodegradation

    Certain microbial strains, like Arthrobacter sp. and Mucor irregularis, can degrade fluorene, indicating their potential in bioremediation and green technology (Grifoll et al., 1992; Bankole et al., 2021).

  • Polymer Solar Cells

    Polymers containing 9-arylidene-9H-fluorene are used in high-efficiency polymer solar cells (Liu et al., 2014).

Safety And Hazards

9-Propyl-9H-fluorene can cause serious eye irritation. It is also toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility .

properties

IUPAC Name

9-propyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h3-6,8-12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBWLZNGULENBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166470
Record name 9H-Fluorene, propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Propyl-9H-fluorene

CAS RN

158599-21-4
Record name 9H-Fluorene, propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158599214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluorene, propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fluorene (15.0 g, 90.4 mmol), n-BuLi (48.1 ml, 120 mmol, 2.5 M in hexane), RX=1-iodopropane (20.8 g, 122.3 mmol). 43 was isolated as a yellowish solid (18.6 g, quant.). The analytical data were identical to those found in the literature (A. Mathieu, Bull. Soc. Chim. Fr. 1971, 1526).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
48.1 mL
Type
reactant
Reaction Step Two
Quantity
20.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MA Shaikh, SG Agalave, AS Ubale… - The Journal of …, 2020 - ACS Publications
The sp 3 C–H alkylation of 9H-fluorene using alcohol and a Ru catalyst via the borrowing hydrogen concept has been described. This reaction was catalyzed by the [Ru(p-cymene)Cl 2 ] …
Number of citations: 17 pubs.acs.org
XS Du, DW Zhang, Y Guo, J Li, Y Han… - Angewandte Chemie …, 2021 - Wiley Online Library
… If 2,7-dimethoxy-9-propyl-9H-fluorene was used as the precursor, F[3]A4 as a mixture of two isomers was obtained in 61 % total yield. Compared to F[3]A1 with the poor solubility in …
Number of citations: 27 onlinelibrary.wiley.com
DB Shinde, L Cao, S Kumar, Z Zhou, I Chen… - Journal of Membrane …, 2022 - msrjournal.com
… The TFP-MPOHF and TFP-MPF membranes were fabricated by condensation of 9-methyl-9-propyl-9H-fluorene-2,7-diamine (MPF) or 3-(2,7diamino-9-methyl-9H-fluoren-9-yl) propan-1-…
Number of citations: 1 www.msrjournal.com
AS Ubale, MB Chaudhari, MA Shaikh… - The Journal of …, 2020 - ACS Publications
… 9-(tert-Butylperoxy)-9-propyl-9H-fluorene (2r) Prepared according to general procedure A using 9-propyl-9H-fluorene (81 mg, 0.39 mmol) to afford peroxyfluorene 2r (75 mg, 0.25 mmol, …
Number of citations: 10 pubs.acs.org

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